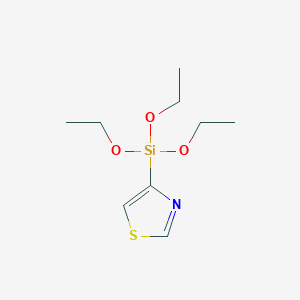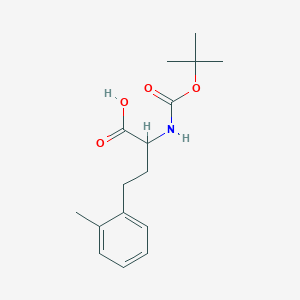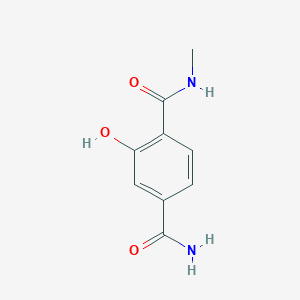
(2-Anilinopyrimidin-5-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Anilinopyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an aniline group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chloropyrimidine is reacted with aniline in the presence of a palladium catalyst and a boronic acid derivative . The reaction is usually carried out under mild conditions, making it an efficient and practical method for the synthesis of this compound.
Industrial Production Methods
Industrial production of (2-Anilinopyrimidin-5-YL)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Anilinopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under mild to moderate temperatures and atmospheric pressure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield boronic esters or borates .
Applications De Recherche Scientifique
(2-Anilinopyrimidin-5-YL)boronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2-Anilinopyrimidin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the development of sensors and therapeutic agents . The compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Pyrimidine-5-boronic acid
- Aniline-2-boronic acid
Uniqueness
(2-Anilinopyrimidin-5-YL)boronic acid is unique due to its combined structural features of aniline, pyrimidine, and boronic acid. This combination provides the compound with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, this compound offers enhanced stability and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C10H10BN3O2 |
|---|---|
Poids moléculaire |
215.02 g/mol |
Nom IUPAC |
(2-anilinopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H10BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7,15-16H,(H,12,13,14) |
Clé InChI |
GARVKOHCHBUARR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)NC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


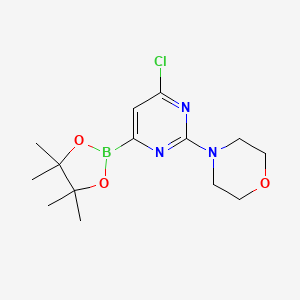
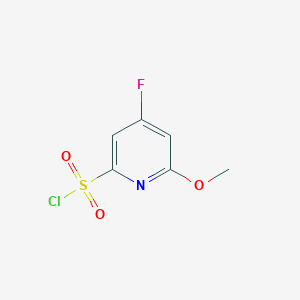
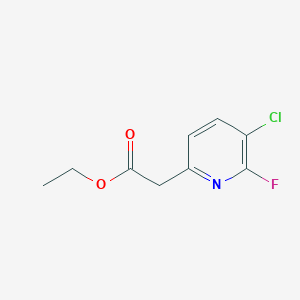
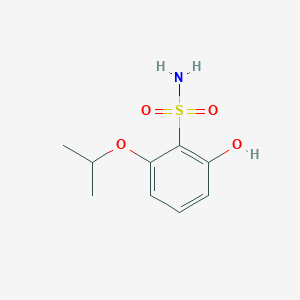
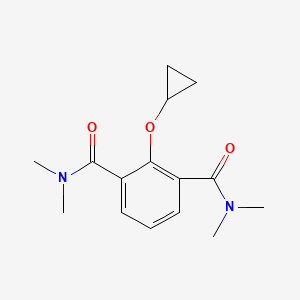
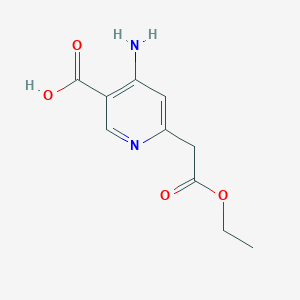
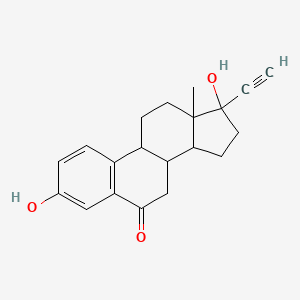
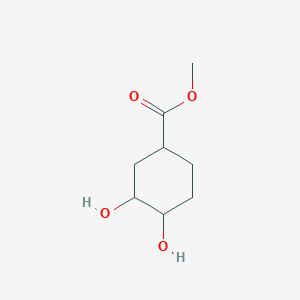
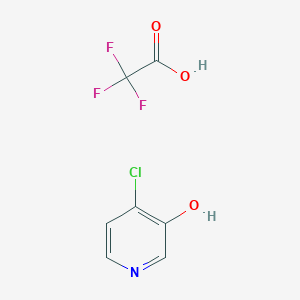
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
